Cas no 1427980-57-1 (N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine)

N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine 化学的及び物理的性質
名前と識別子
-
- 1427980-57-1
- AKOS033387767
- Z1513496874
- N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine
- EN300-26623036
- N-(cyclopropylmethyl)-N-prop-2-ynyl-2-pyridin-4-yl-6-(trifluoromethyl)pyrimidin-4-amine
-
- インチ: 1S/C17H15F3N4/c1-2-9-24(11-12-3-4-12)15-10-14(17(18,19)20)22-16(23-15)13-5-7-21-8-6-13/h1,5-8,10,12H,3-4,9,11H2
- InChIKey: BTCDRQGMMKJGBD-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(=NC(C2C=CN=CC=2)=N1)N(CC#C)CC1CC1)(F)F
計算された属性
- せいみつぶんしりょう: 332.12488098g/mol
- どういたいしつりょう: 332.12488098g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 462
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 41.9Ų
N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26623036-0.05g |
1427980-57-1 | 90% | 0.05g |
$212.0 | 2023-09-12 |
N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine 関連文献
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
8. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amineに関する追加情報
N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine (CAS No. 1427980-57-1): A Multifunctional Heterocyclic Scaffold for Modern Drug Discovery
The compound N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine (CAS No. 1427980-57-1) represents a structurally complex and biologically relevant molecule that has garnered significant attention in contemporary medicinal chemistry research. Its unique combination of a pyrimidine core, substituted with a trifluoromethyl group at the C6 position, a pyridinyl ring at the C2 position, and dual alkylation via cyclopropylmethyl and propargylic moieties at the N3/N4 positions, positions it as a versatile scaffold for the development of novel therapeutics. The structural features of this compound align with modern drug design principles that emphasize molecular rigidity, enhanced lipophilicity, and optimized hydrogen bonding capabilities.
The pyrimidine ring system is one of the most widely utilized heterocyclic frameworks in pharmaceutical sciences due to its inherent stability and ability to form multiple hydrogen bonds. In this compound, the incorporation of a trifluoromethyl substituent at position 6 introduces significant electronic effects that enhance metabolic stability while reducing off-target interactions. Recent studies have demonstrated that such fluorinated motifs can improve drug-like properties by modulating solubility profiles and bioavailability parameters. The adjacent pyridinyl group at position 2 further contributes to the molecule's pharmacophoric diversity by providing an additional site for π-stacking interactions with biological targets.
The dual alkylation pattern featuring both cyclopropylmethyl and propargylic moieties represents a strategic design choice in modern lead optimization campaigns. The cyclopropane ring introduces conformational constraints that can enhance binding affinity through preorganization effects, while the propargylic chain offers opportunities for bioisosteric replacements or click chemistry applications. Notably, recent research has highlighted the importance of such hybrid structures in overcoming resistance mechanisms observed in various disease models, particularly those involving kinase or protease targets.
Synthesis of this compound typically involves multi-step strategies leveraging modern synthetic methodologies such as transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The formation of the pyrimidine core often begins with a Biginelli-type condensation or a Hantzsch pyrimidine synthesis approach, followed by selective functionalization steps to introduce the characteristic substituents. The integration of the cyclopropylmethyl group requires careful control over stereoelectronic effects to ensure regioselectivity during coupling reactions.
In terms of biological activity, preliminary investigations suggest that compounds bearing similar structural motifs exhibit promising inhibitory profiles against various kinases involved in cancer progression pathways. The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (cyclopropylmethyl) groups creates an optimal balance between hydrophobicity and hydrogen bonding capacity—key factors in achieving favorable ADME (absorption, distribution, metabolism, excretion) properties. Recent computational studies have further validated these observations through molecular docking simulations showing strong interactions with ATP-binding sites in target enzymes.
The structural versatility of this scaffold also makes it an attractive candidate for fragment-based drug discovery approaches. Researchers have demonstrated that systematic modification of either the propargylic chain length or the nature of substituents on the pyridine ring can significantly influence potency profiles against specific disease targets. This tunability is particularly valuable in addressing challenges related to selectivity issues commonly encountered during early-stage drug development.
In conclusion, the compound N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-y l)-6-(trifluoromethyl)pyrimidin -4 - amine (CAS No . 1427980 - 57 - 1) exemplifies how rational molecular design principles can be applied to create multifunctional chemical entities with broad therapeutic potential . Its unique combination of structural elements provides an excellent platform for further exploration in areas ranging from oncology to neurodegenerative diseases . As ongoing research continues to uncover new applications for such complex heterocycles , this compound remains at the forefront of innovative drug discovery efforts .
1427980-57-1 (N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine) 関連製品
- 2172089-07-3(5-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)pentanoic acid)
- 1701998-04-0(2,3-dimethyl-4H,5H,5aH,6H,7H,8H,9H,9aH-pyrazolo1,5-aquinazoline)
- 1261977-49-4(2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid)
- 125138-50-3(4-(2,4-Dichloro-5-methoxyphenoxy)aniline)
- 2640957-57-7(4-[(4-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine)
- 1342183-04-3(2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride)
- 2680745-64-4(benzyl N-(4-bromo-2-methylnaphthalen-1-yl)carbamate)
- 1955561-57-5(5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride)
- 1805187-94-3(6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol)
- 2901098-30-2(2-(Methylthio)-5-octylthiophene)




